molecular formula C16H23BN2O3 B1400751 2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide CAS No. 1286230-85-0

2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide

Cat. No. B1400751
CAS RN: 1286230-85-0
M. Wt: 302.2 g/mol
InChI Key: HYUQTVCYJXAJNR-UHFFFAOYSA-N
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Description

The compound “2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide” is a complex organic molecule. It contains a cyclopropyl group, a pyridin-2-yl group, and a tetramethyl-[1,3,2]dioxaborolan-2-yl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the pyridin-2-yl group, and the tetramethyl-[1,3,2]dioxaborolan-2-yl group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group would provide some ring strain, the pyridin-2-yl group would contribute aromaticity, and the tetramethyl-[1,3,2]dioxaborolan-2-yl group would add further complexity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be inferred from its structure, such as its molecular weight and possibly its solubility in various solvents .

Scientific Research Applications

Synthesis and Structural Analysis

The compounds related to 2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide have been synthesized and structurally analyzed in various studies. For instance, Huang et al. (2021) synthesized methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its derivatives, confirming their structures using spectroscopic methods and X-ray diffraction. These compounds, including those related to 2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide, are important as boric acid ester intermediates with benzene rings, playing crucial roles in various chemical applications (Huang et al., 2021).

Molecular Electronic Properties

In another study, the molecular electrostatic potential and frontier molecular orbitals of similar compounds were investigated using density functional theory (DFT). This analysis revealed significant physicochemical properties, essential for understanding the behavior of these compounds in chemical reactions and potential applications in medicinal chemistry (Huang et al., 2021).

Applications in Combinatorial Chemistry

Sopková-de Oliveira Santos et al. (2003) reported on 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a compound related to 2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide. This compound serves as a bifunctional building block in combinatorial chemistry, highlighting its potential in the synthesis of diverse chemical libraries for drug discovery (Sopková-de Oliveira Santos et al., 2003).

Boron Chemistry and Drug Synthesis

The tetramethyl-dioxaborolane moiety, a key feature in 2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide, plays a significant role in boron chemistry. This aspect is crucial for the development of boron-containing compounds, which are increasingly relevant in the synthesis of pharmaceuticals and materials science. Takagi and Yamakawa (2013) explored the syntheses of arenes containing the dioxaborolan moiety, demonstrating its versatility in organic synthesis (Takagi & Yamakawa, 2013).

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include medicinal chemistry, materials science, or other areas of chemistry .

properties

IUPAC Name

2-cyclopropyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)12-7-8-18-13(10-12)19-14(20)9-11-5-6-11/h7-8,10-11H,5-6,9H2,1-4H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUQTVCYJXAJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701128353
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]cyclopropaneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide

CAS RN

1286230-85-0
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]cyclopropaneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286230-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]cyclopropaneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701128353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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